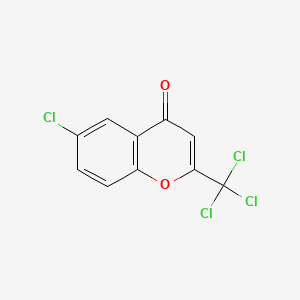
Lipegfilgrastim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipegfilgrastim is a pegylated, recombinant granulocyte colony-stimulating factor (G-CSF) used to reduce the duration of chemotherapy-induced neutropenia and the incidence of febrile neutropenia in patients undergoing cytotoxic chemotherapy . It is marketed under the brand name Lonquex and is administered via subcutaneous injection . This compound is a covalent conjugate of Filgrastim with a single methoxy polyethylene glycol (PEG) molecule, which enhances its stability and prolongs its half-life .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipegfilgrastim is synthesized using a highly site-specific glycoPEGylation technology . The process involves the selective addition of PEG to a glycan moiety attached to the protein. This is achieved by enzymatically attaching an O-glycan to a specific threonine residue on the G-CSF protein, followed by the transfer of a PEG-sialic acid derivative to the O-glycan .
Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology, where the G-CSF protein is expressed in Escherichia coli (E. coli). The protein is then purified and subjected to the glycoPEGylation process to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lipegfilgrastim primarily undergoes proteolytic degradation rather than chemical reactions like oxidation, reduction, or substitution . The PEG moiety protects the active molecule from enzymatic degradation, allowing for a longer half-life .
Common Reagents and Conditions: The glycoPEGylation process involves the use of enzymes such as N-acetylgalactosaminyltransferase and sialyltransferase, along with reagents like PEG-sialic acid derivatives .
Major Products: The major product of the glycoPEGylation process is this compound itself, with a molecular weight of approximately 39,000 Da .
Wissenschaftliche Forschungsanwendungen
Lipegfilgrastim is primarily used in the medical field to manage chemotherapy-induced neutropenia . It stimulates the production of neutrophils, thereby reducing the risk of infections in cancer patients undergoing myelosuppressive chemotherapy . Additionally, it has been studied for its efficacy and safety in various types of cancer, including breast cancer and non-Hodgkin lymphoma .
Wirkmechanismus
Lipegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophil progenitors . This leads to an increase in the production of neutrophils, which helps to mitigate the effects of chemotherapy-induced neutropenia . The PEG moiety in this compound prolongs its half-life by protecting it from enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
- Filgrastim
- Pegfilgrastim
Comparison: Lipegfilgrastim is similar to Filgrastim and Pegfilgrastim in that all three are granulocyte colony-stimulating factors used to manage neutropenia . this compound is unique due to its glycoPEGylation, which provides a longer half-life and allows for less frequent dosing compared to Filgrastim . Compared to Pegfilgrastim, this compound has shown similar efficacy but with a potentially better safety profile in some studies .
Eigenschaften
| Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing. | |
CAS-Nummer |
1117844-87-7 |
Molekularformel |
C27H46N4O19 |
Molekulargewicht |
730.7 g/mol |
IUPAC-Name |
2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43) |
InChI-Schlüssel |
GAQMWPRWVIGRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


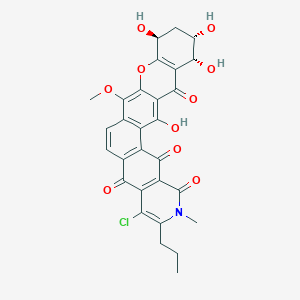

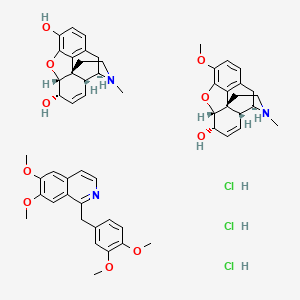
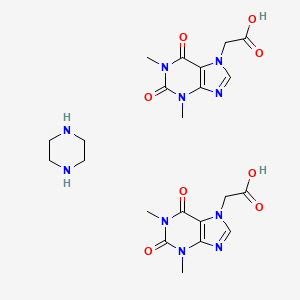
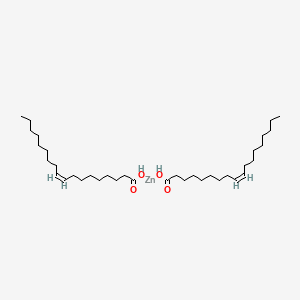
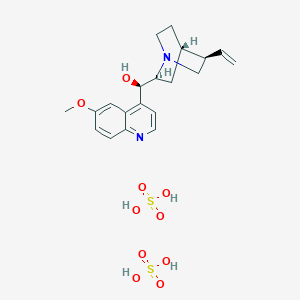


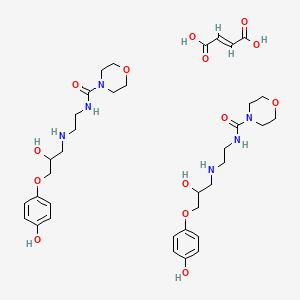
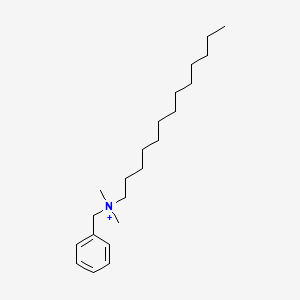
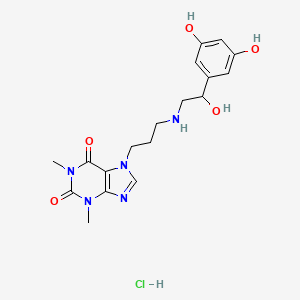
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
